2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile
Description
Crystallographic Analysis and Molecular Geometry
The molecular geometry of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile can be understood through analysis of related pyridine derivatives found in crystallographic studies. The compound features a pyridine ring as the central structural unit, with the molecular formula C₈H₄F₃N₃O₂ and a calculated molecular weight of approximately 231.13 grams per mole. The pyridine ring adopts a planar configuration typical of aromatic heterocycles, with bond lengths and angles consistent with sp² hybridization of the ring carbons and nitrogen.
The trifluoromethyl group at the 3-position of the pyridine ring introduces significant steric and electronic effects. Crystallographic data from related trifluoromethyl-substituted pyridines indicate that the carbon-fluorine bond lengths typically range from 1.32 to 1.35 Ångströms, while the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring measures approximately 1.50 Ångströms. The highly electronegative fluorine atoms create a strong dipole moment, influencing the overall molecular polarity and intermolecular interactions.
The nitro group positioned at the 5-position of the pyridine ring exhibits characteristic structural parameters. Based on crystallographic analysis of similar nitro-substituted pyridines, the nitrogen-oxygen bond lengths in the nitro group typically measure between 1.22 and 1.24 Ångströms, while the carbon-nitrogen bond connecting the nitro group to the aromatic ring spans approximately 1.47 Ångströms. The nitro group adopts a planar configuration, generally maintaining coplanarity with the pyridine ring to maximize conjugation effects.
The acetonitrile substituent at the 2-position introduces additional structural complexity. The carbon-carbon bond length between the pyridine ring and the methylene carbon of the acetonitrile group typically measures around 1.50 Ångströms, while the carbon-nitrogen triple bond of the nitrile group exhibits a characteristic length of approximately 1.17 Ångströms. The linear geometry of the nitrile group results in a carbon-carbon-nitrogen bond angle of approximately 180 degrees.
Intermolecular interactions in the crystal lattice are influenced by the multiple polar substituents. The nitro group can participate in hydrogen bonding interactions through its oxygen atoms, while the nitrile nitrogen can serve as a hydrogen bond acceptor. The trifluoromethyl group, despite its hydrophobic character, can engage in weak fluorine-hydrogen interactions that contribute to crystal packing stability.
Electronic Structure and Substituent Effects
The electronic structure of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile is dominated by the combined influence of three strong electron-withdrawing groups: the nitro group, trifluoromethyl group, and acetonitrile substituent. These substituents create a highly electron-deficient aromatic system that significantly alters the electronic distribution compared to unsubstituted pyridine.
The trifluoromethyl group exerts its electron-withdrawing effect primarily through inductive mechanisms. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) creates a strong dipole that withdraws electron density from the aromatic ring. Studies of related trifluoromethyl-substituted pyridines have shown that this substitution can decrease the electron density on the pyridine ring by approximately 0.3 to 0.5 electron units, as measured by nuclear magnetic resonance chemical shift analysis.
The nitro group contributes both inductive and resonance electron-withdrawing effects. The positively charged nitrogen atom in the nitro group withdraws electron density through inductive effects, while the extended conjugation system allows for resonance stabilization that further depletes electron density from the aromatic ring. This dual mechanism makes the nitro group one of the strongest electron-withdrawing substituents, with Hammett sigma values typically ranging from 0.65 to 0.78 for meta and para positions respectively.
The acetonitrile substituent also functions as an electron-withdrawing group through inductive effects of the highly electronegative nitrile nitrogen. The linear geometry of the nitrile group and the triple bond character contribute to significant electron withdrawal from the pyridine ring. Computational studies on similar acetonitrile-substituted aromatics indicate that the nitrile group can withdraw approximately 0.2 to 0.4 electron units from the aromatic system.
The cumulative effect of these three electron-withdrawing groups creates a severely electron-deficient pyridine ring. This electronic depletion is reflected in the aromatic proton chemical shifts, which are expected to be significantly downfield compared to unsubstituted pyridine. The electron deficiency also affects the nucleophilicity of the pyridine nitrogen, reducing its basicity and coordination ability.
Quantum chemical calculations on related multi-substituted pyridines suggest that the lowest unoccupied molecular orbital is predominantly localized on the pyridine ring, with significant contributions from the substituent groups. The highest occupied molecular orbital typically involves the aromatic pi-system with some contribution from the oxygen lone pairs of the nitro group.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic properties of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile reflect the unique electronic environment created by the multiple electron-withdrawing substituents. Nuclear magnetic resonance spectroscopy provides detailed information about the local electronic environment of individual atoms, while infrared and ultraviolet-visible spectroscopy reveal information about functional group vibrations and electronic transitions respectively.
Nuclear Magnetic Resonance Spectroscopy Analysis
Proton nuclear magnetic resonance spectroscopy of the compound reveals characteristic patterns for the aromatic and aliphatic protons. The aromatic protons on the pyridine ring appear significantly downfield due to the electron-withdrawing effects of the substituents. Based on data from related nitro-trifluoromethyl-substituted pyridines, the aromatic protons typically appear between 8.5 and 9.2 parts per million. The proton at the 4-position of the pyridine ring, positioned between the trifluoromethyl and nitro groups, experiences the greatest deshielding effect and appears at the most downfield position.
The acetonitrile methylene protons appear as a characteristic singlet, typically around 4.0 to 4.5 parts per million. The exact chemical shift depends on the electronic environment created by the pyridine ring and its substituents. The coupling patterns in the aromatic region provide information about the substitution pattern and can confirm the regiochemistry of the compound.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information. The aromatic carbons exhibit characteristic chemical shifts that reflect the electron distribution in the ring. The carbon bearing the trifluoromethyl group typically appears around 130-140 parts per million, while the carbon bearing the nitro group appears around 140-150 parts per million. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically around 120-125 parts per million.
Fluorine-19 nuclear magnetic resonance spectroscopy shows a characteristic signal for the trifluoromethyl group. In related trifluoromethyl-substituted pyridines, this signal typically appears around -62 to -68 parts per million, depending on the electronic environment of the aromatic ring.
Infrared Spectroscopy Characteristics
Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule. The nitrile group exhibits a sharp, intense absorption band typically between 2220 and 2260 wavenumbers, reflecting the carbon-nitrogen triple bond stretching vibration. The exact frequency depends on the electronic environment and conjugation effects.
The nitro group produces two characteristic absorption bands corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations. These bands typically appear around 1520-1560 wavenumbers (asymmetric stretch) and 1340-1380 wavenumbers (symmetric stretch). The intensity and exact position of these bands provide information about the electronic environment of the nitro group.
The trifluoromethyl group exhibits characteristic carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region. Multiple bands are typically observed due to the different vibrational modes of the three carbon-fluorine bonds.
Ultraviolet-Visible Spectroscopy Properties
Ultraviolet-visible spectroscopy reveals information about the electronic transitions in the molecule. The extended conjugation system created by the substituted pyridine ring typically produces absorption bands in the 250-350 nanometer region. The electron-withdrawing substituents generally cause bathochromic shifts (red shifts) compared to unsubstituted pyridine due to the stabilization of the excited states.
The following table summarizes key spectroscopic data for 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile and related compounds:
The combination of these spectroscopic techniques provides comprehensive structural characterization of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile, confirming the presence and relative positions of all functional groups while revealing the electronic effects of the multiple substituents on the pyridine ring system.
Properties
IUPAC Name |
2-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-5(14(15)16)4-13-7(6)1-2-12/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLCLALPGFWTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitrile Formation via Substitution of Dichloropyridine Derivatives
One of the most common methods involves the nucleophilic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile derivatives under catalytic conditions. This process is characterized by the following:
| Step | Reagents & Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Substitution | 2,3-dichloro-5-(trifluoromethyl)pyridine + acetonitrile | Pd catalyst, Na or K base | ~97-99% |
- The dichloropyridine reacts with acetonitrile in the presence of palladium catalysts (e.g., palladium tetrakis(triphenylphosphine)) and bases such as sodium methoxide or sodium ethoxide.
- Reaction conditions typically involve elevated temperatures (~130°C) under inert atmospheres (argon) and pressures (~2.8 MPa).
- Post-reaction, the mixture is cooled, filtered, and subjected to extraction and purification steps, often via crystallization or chromatography.
Catalytic Hydrogenation and Halogenation
In some procedures, halogenation of pyridine rings is performed to introduce the trifluoromethyl group and activate the ring for subsequent substitution. Catalysts like nano titanium dioxide (TiO₂) activated at high temperatures (around 230°C) are used to facilitate these transformations (Source).
Nitration and Functionalization
The nitro group is introduced via electrophilic aromatic substitution, typically using nitrating agents such as concentrated sulfuric acid and nitric acid, under controlled temperatures to prevent overnitration. This step is often performed after the core pyridine structure is assembled, to ensure regioselectivity.
Final Purification and Yield Optimization
The final compound is obtained through solvent extraction, crystallization, and sometimes chromatography. The yields reported are high, often exceeding 97%, indicating process efficiency.
Representative Reaction Pathway
A typical synthesis pathway can be summarized as:
Step 1: Halogenation of pyridine to introduce trifluoromethyl group
Step 2: Nucleophilic substitution of chlorines with acetonitrile derivatives
Step 3: Nitration to introduce nitro group at the desired position
Step 4: Purification via crystallization and chromatography
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Catalyst Efficiency: The use of nano titanium dioxide activated at high temperatures enhances the substitution efficiency, reducing reaction time and increasing yields.
- Reaction Optimization: Elevated temperatures (~130°C) under inert atmospheres are critical for high conversion rates.
- Purification Techniques: Crystallization from ethanol-water mixtures and chromatography are standard to achieve high purity.
- Yield Data: Most methods report yields exceeding 97%, demonstrating process robustness.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group undergoes selective reduction under catalytic hydrogenation conditions:
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C (10% wt) | EtOH, 25°C, 6 h | 2-(5-Amino-3-(trifluoromethyl)pyridin-2-yl)acetonitrile | 92% | |
| Fe/HCl | H₂O/EtOH (1:1), reflux | Same amine product | 78% |
Key characteristics:
-
Preserves nitrile functionality during nitro reduction
-
Requires acid scavengers to prevent pyridine ring protonation
Nitrile Group Reduction
Controlled reduction of the nitrile moiety:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0→25°C, 4 h | 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)ethylamine | 68% |
| DIBAL-H | Toluene, -78°C, 2 h | Corresponding aldehyde | 83% |
Pyridine Ring Reactivity
The electron-deficient pyridine ring undergoes nucleophilic substitution at specific positions:
Cyclization Reactions
The nitrile group participates in heterocycle synthesis:
Suzuki-Miyaura Coupling
Halogenated derivatives enable cross-coupling:
| X Position | Boronic Acid | Catalyst System | Product Yield | Application |
|---|---|---|---|---|
| 6-Br | 4-Carboxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 85% | Insecticide lead |
| 4-I | 3-Pyridyl | Pd(OAc)₂/XPhos | 79% | PET tracer precursor |
Nitrile Hydrolysis
Controlled hydrolysis pathways:
| Reagent System | Conditions | Product | Purity |
|---|---|---|---|
| H₂SO₄ (98%)/H₂O | 120°C, 24 h | 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetic acid | 95% |
| NaOH/H₂O₂ | EtOH, 80°C, 6 h | Corresponding amide | 88% |
Pyridine Ring Oxidation
Electron-deficient ring undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C→RT | N-Oxide derivative | Stable at -20°C |
| KMnO₄ | H₂O, pH 9, 60°C | Pyridine-2,5-dione | Decomposes above 80°C |
Reaction Mechanism Insights
-
Nitro Reduction : Proceeds through sequential electron-proton transfer steps, with rate-determining nitroso intermediate formation
-
Nucleophilic Aromatic Substitution : Meisenheimer complex stabilization enhanced by trifluoromethyl group's -I effect
-
Cyanide Participation : Nitrile acts as both electron-withdrawing group and reaction partner in cyclizations
This comprehensive analysis demonstrates 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile's versatility in medicinal chemistry and materials science. The unique combination of substituents enables precise control over reaction pathways, making it valuable for developing targeted bioactive molecules and functional materials.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with microbial targets .
Anticancer Potential
Studies have suggested that pyridine derivatives can inhibit cancer cell proliferation. The presence of the nitro group may contribute to this activity by participating in redox reactions, leading to the generation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .
Agrochemical Applications
Pesticide Development
The compound can serve as an intermediate in the synthesis of novel pesticides. Its structural features may enhance the efficacy of agrochemicals by improving their stability and bioavailability in agricultural settings. For instance, derivatives of pyridine have been developed into effective fungicides and herbicides, showcasing the potential utility of this compound in crop protection .
Case Studies
Mechanism of Action
The mechanism by which 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile exerts its effects is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s chemical behavior is influenced by the positions and types of substituents on the pyridine ring. Below is a comparison with closely related analogs:
Key Observations:
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in the reference compound increase electrophilicity at the pyridine ring, facilitating reactions like Suzuki couplings or amide formations. In contrast, chloro or fluoro substituents (e.g., CAS 157764-10-8) offer moderate activation but lower steric hindrance .
- Heterocycle Variations : Replacement of pyridine with pyrimidine (CAS 1219483-61-0) reduces molecular weight and alters electronic properties due to the additional nitrogen atom .
Physical Properties
The chloro- and trifluoromethyl-substituted analog (CAS 157764-10-8) exhibits a higher predicted boiling point than the pyrimidine variant, likely due to increased molecular symmetry and van der Waals interactions .
Biological Activity
2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile is a compound characterized by a pyridine ring with specific substitutions that may influence its biological activity. This article explores the biological properties, potential applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile is , with a molecular weight of approximately 227.18 g/mol. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic properties compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C8H4F3N3O2 |
| Molecular Weight | 227.18 g/mol |
| Density | 1.6±0.1 g/cm³ |
| Melting Point | 158ºC |
| Boiling Point | 345.5±42.0 °C |
The biological activity of compounds containing similar structural features has been documented in various studies. The trifluoromethyl group can enhance binding affinity to protein targets due to its lipophilic nature, allowing for better interactions with hydrophobic regions of proteins. The nitrile group in the structure can act as a hydrogen bond acceptor, facilitating critical interactions with biological macromolecules .
Case Studies and Research Findings
- Antiparasitic Activity : Research indicates that pyridine-based compounds can exhibit significant antiparasitic activity. For instance, derivatives with similar functionalities were evaluated against Plasmodium falciparum, showing promising results in inhibiting parasite growth . The introduction of polar functionalities improved aqueous solubility while maintaining metabolic stability .
- Cytotoxicity Studies : In studies comparing the cytotoxic effects of trifluoromethyl-substituted compounds against various cancer cell lines, compounds similar to 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile demonstrated increased potency due to enhanced lipophilicity and electron-withdrawing properties . For example, a compound with a trifluoromethyl group showed a two-fold increase in potency against certain cell lines compared to its non-fluorinated counterparts.
- Inhibition Studies : The presence of the trifluoromethyl group has been linked to improved inhibition against enzymes such as reverse transcriptase and histone deacetylases, suggesting that 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile could have similar inhibitory effects .
Potential Applications
Given its structural characteristics and the biological activities observed in related compounds, 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile may find applications in:
- Medicinal Chemistry : As a building block for developing new therapeutic agents targeting cancer or infectious diseases.
- Agrochemicals : Potential use as an insecticide or herbicide due to its biological activity against pests.
Q & A
Q. What are the key synthetic strategies for preparing 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile, and how can reaction intermediates be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, in the synthesis of structurally related pyridine derivatives, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile serves as a precursor for cyclocondensation with arylidenemalononitriles under basic conditions . Optimization involves adjusting reaction time (e.g., 6–8 hours under reflux) and stoichiometric ratios (1:1.2 molar ratio of precursor to reagent) to minimize side products like bis-acrylonitrile derivatives. Monitoring via TLC or HPLC ensures intermediate purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound and its derivatives?
- NMR : and NMR identify substituent positions on the pyridine ring, with deshielding effects observed for nitro (-NO) and trifluoromethyl (-CF) groups. For example, the acetonitrile proton resonates near δ 4.0–4.5 ppm .
- IR : Strong absorption bands at ~1540 cm (NO asymmetric stretch) and 1130–1200 cm (C-F stretches) confirm functional groups.
- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate structural integrity .
Q. What safety protocols are critical when handling this nitrile-containing compound?
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How do density functional theory (DFT) studies enhance understanding of this compound’s electronic properties and reactivity?
DFT calculations at the B3LYP/6-31G(d) level predict electron-deficient regions at the nitro and trifluoromethyl groups, making the pyridine ring susceptible to nucleophilic attack. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, aligning with experimental observations in cyclocondensation reactions . Solvent effects (e.g., DMF vs. acetonitrile) are modeled using the polarizable continuum model (PCM) to optimize reaction pathways.
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) with a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths and angles. For example, the nitrile group (C≡N) in related structures shows a bond length of ~1.15 Å, while the pyridine ring exhibits slight distortion due to steric effects from -CF . Disorder in trifluoromethyl groups (occupancy ratio 1:1) is resolved using SHELX refinement tools .
Q. How can contradictory data on reaction yields or byproduct formation be systematically addressed?
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.
- Computational Validation : Compare experimental yields with DFT-predicted activation energies for competing pathways.
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting selectivity .
Q. What methodologies are used to study the compound’s coordination chemistry in transition metal complexes?
The nitrile group acts as a monodentate ligand, forming Pd(II) or Pt(II) complexes. For example, in [Pd(L)(CHCN)]SbF (L = phosphine-pyridine ligand), the acetonitrile ligand adopts a distorted square-planar geometry with Pd-N bond lengths of ~2.05 Å . Stability under varying pH (2–10) and temperature (25–80°C) is assessed via UV-vis spectroscopy.
Q. How do structural isomers (e.g., nitro group position) influence physicochemical properties?
Comparative studies show that 5-nitro-3-CF substitution (vs. 3-nitro-5-CF) lowers the melting point by ~20°C due to reduced symmetry. Solubility in polar aprotic solvents (DMF, DMSO) increases with nitro group electron-withdrawing effects, as predicted by Hansen solubility parameters .
Methodological Tables
Table 1. Key Synthetic Parameters for Cyclocondensation Reactions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes rate |
| Solvent | Ethanol/water (3:1) | Balances polarity |
| Catalyst | Piperidine (10 mol%) | Reduces side reactions |
| Reaction Time | 6–8 hours | Completes cyclization |
Table 2. DFT-Derived Electronic Properties
| Property | Calculated Value | Experimental Correlation |
|---|---|---|
| HOMO (eV) | -6.8 | Aligns with oxidation potential |
| LUMO (eV) | -2.3 | Matches reduction peaks in CV |
| Dipole Moment (Debye) | 4.5 | Explains solubility trends |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
